A Technical Guide to 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid: Structure, Synthesis, and Potential Applications
A Technical Guide to 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid: Structure, Synthesis, and Potential Applications
Executive Summary
This technical guide provides a comprehensive overview of the novel chemical entity 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid. As a molecule integrating three pharmacologically significant motifs—a furan ring, a sulfonamide linker, and an acrylic acid moiety—it represents a compound of interest for researchers in medicinal chemistry and drug development. This document details the molecule's chemical identity, predicted physicochemical properties, and outlines a plausible, field-proven synthetic strategy. Furthermore, it discusses standard analytical validation techniques and explores the scientific context for its potential biological activities, proposing future research directions for its evaluation as a therapeutic candidate. This guide is intended to serve as a foundational resource for scientists initiating research on this and structurally related compounds.
Chemical Identity and Physicochemical Profile
Nomenclature and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically named 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid. While no common synonyms are currently established, its CAS number provides a unique identifier.
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Systematic Name: 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid
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CAS Number: 391229-93-9
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Molecular Formula: C₁₄H₁₃NO₅S
The molecular architecture features a central phenyl ring para-substituted with an acrylic acid group and an N-substituted sulfonamide. The sulfonamide's nitrogen atom is appended with a furan-2-ylmethyl group, creating a distinct combination of a flexible linker and heterocyclic components.
Physicochemical Data
As this is a novel compound, extensive experimental data is not publicly available. The following table summarizes key physicochemical properties predicted using computational models. These values are essential for guiding experimental design, including solvent selection for synthesis and biological assays, and for preliminary assessment of drug-likeness.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 307.32 g/mol | Complies with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| XLogP3 | 2.1 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability. |
| Hydrogen Bond Donors | 2 (from -COOH and -NH-) | Contributes to solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 5 (from -COOH, -SO₂, and furan oxygen) | Influences solubility and provides multiple points for receptor interaction. |
| Topological Polar Surface Area (TPSA) | 94.8 Ų | Suggests good potential for cell permeability and oral absorption. |
| pKa (strongest acidic) | ~4.0 (Carboxylic Acid) | The acidic nature will significantly influence solubility in aqueous media at different pH values. |
| pKa (strongest basic) | ~-3.0 (Sulfonamide N) | The sulfonamide nitrogen is not basic, a typical characteristic of this functional group. |
Proposed Synthetic Strategy and Experimental Protocols
Retrosynthetic Analysis
A logical synthetic route can be devised by disconnecting the most synthetically accessible bonds. For this molecule, the sulfonamide S-N bond is the most logical disconnection point. This retrosynthetic approach simplifies the target molecule into two key precursors: an amine-containing fragment (Furan-2-ylmethylamine) and a sulfonyl chloride-containing fragment (3-(4-(chlorosulfonyl)phenyl)acrylic acid). This strategy is advantageous as it builds the molecule from readily available or easily synthesized starting materials.
Workflow Diagram: Proposed Synthesis
The forward synthesis involves a two-step conceptual process: the preparation of the key precursors followed by their coupling to form the final product. The critical step is the formation of the sulfonamide bond, a robust and well-documented transformation in medicinal chemistry.[1]
Detailed Experimental Protocol: Sulfonamide Formation
This protocol describes the coupling of the two key intermediates. The reaction of a sulfonyl chloride with a primary amine is a cornerstone of sulfonamide synthesis.[2]
Objective: To synthesize 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid from 3-(4-(chlorosulfonyl)phenyl)acrylic acid and Furan-2-ylmethylamine.
Materials:
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3-(4-(chlorosulfonyl)phenyl)acrylic acid (1.0 eq)
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Furan-2-ylmethylamine (1.1 eq)
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Pyridine or Triethylamine (2.0 eq)
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Dichloromethane (DCM), anhydrous
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Magnetic stirrer and stir bar
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Round-bottom flask
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Ice bath
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Standard glassware for workup (separatory funnel, beakers)
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Drying agent (e.g., anhydrous Na₂SO₄)
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(4-(chlorosulfonyl)phenyl)acrylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.
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Base Addition: Add pyridine or triethylamine (2.0 eq) to the cooled solution. The base acts as a scavenger for the HCl generated during the reaction.
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Amine Addition: Add Furan-2-ylmethylamine (1.1 eq) dropwise to the reaction mixture with vigorous stirring. The slow addition ensures the reaction remains controlled.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Aqueous Workup: Upon completion, quench the reaction by adding dilute HCl (1M). Transfer the mixture to a separatory funnel. Extract the organic layer.
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Washing: Wash the organic layer sequentially with water and brine to remove the base and any water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product should be purified by column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Analytical Characterization and Validation
Confirmation of the chemical structure and assessment of purity are non-negotiable steps in chemical synthesis. A combination of spectroscopic and chromatographic techniques must be employed.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of key proton environments. Expected signals include:
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Doublets for the vinyl protons of the acrylic acid moiety.
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Aromatic protons on the phenyl and furan rings in their respective regions.
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A singlet or doublet for the methylene (-CH₂-) bridge.
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A broad singlet for the carboxylic acid proton (-COOH).
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A triplet or broad singlet for the sulfonamide proton (-NH-).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. Distinct signals are expected for the carbonyl carbon, aromatic and vinyl carbons, and the aliphatic methylene carbon.[3]
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FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups by their vibrational frequencies. Characteristic peaks should be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the C=O stretch of the acid, and the asymmetric and symmetric S=O stretches of the sulfonamide group.
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MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight of the compound, matching it to its molecular formula (C₁₄H₁₃NO₅S).
Chromatographic Purity
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HPLC (High-Performance Liquid Chromatography): Purity of the final compound must be assessed using HPLC, ideally with detection at multiple wavelengths. A purity level of >95% is typically required for compounds intended for biological screening.
Scientific Context and Future Research Directions
Structural Analogs and Known Bioactivities
The title compound is a hybrid structure, and its potential biological activity can be hypothesized by examining the established pharmacology of its constituent parts.
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Furan Moiety: The furan ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[4] Furan derivatives are known to exhibit a vast array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[5][6][7] The furan ring can enhance lipophilicity and improve bioavailability.[7]
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Sulfonamide Moiety: Since the discovery of Prontosil, sulfonamides have been a cornerstone of drug development.[8] They are found in drugs targeting a wide range of diseases, including bacterial infections, cancer, inflammation, and cardiovascular disorders.[8][9] Their mechanism often involves inhibiting key enzymes like carbonic anhydrase or acting as mimetics of transition states in proteases.[8][10]
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Acrylic Acid Moiety: Acrylic acid and its derivatives are not only important industrial monomers but also feature in biologically active molecules.[11][12] Phenylacrylic acids, such as cinnamic acid, and their analogs have demonstrated antioxidant, anti-inflammatory, and anticancer activities.[3][13][14][15]
Hypothesized Pharmacological Profile and Target Classes
Given the combination of these three pharmacophores, 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid is a compelling candidate for screening against several therapeutic targets. The sulfonamide group, in particular, suggests potential as an enzyme inhibitor. The overall structure could be explored for:
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Antimicrobial Activity: The presence of both furan and sulfonamide motifs suggests potential for antibacterial or antifungal activity.[4][9]
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Anti-inflammatory Activity: Many sulfonamides and furan-containing compounds are known to inhibit inflammatory pathways, such as by inhibiting cyclooxygenase (COX) enzymes.[4][8]
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Anticancer Activity: The acrylic acid moiety is found in some tubulin inhibitors, and various sulfonamides and furans possess antiproliferative properties.[3][5]
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Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group, making it a candidate for inhibiting metalloenzymes like carbonic anhydrases or matrix metalloproteinases (MMPs).
Proposed Screening Cascade
A logical progression of experiments is required to efficiently evaluate the compound's biological potential.
Conclusion
3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid is a novel chemical entity with significant potential for drug discovery. Its design rationally combines three proven pharmacophores, suggesting a high probability of biological activity. This guide has provided its definitive chemical identity, predicted its key physicochemical properties, and laid out a robust and logical strategy for its chemical synthesis and analytical validation. By contextualizing its structure within known drug classes, we hypothesize that its most promising therapeutic applications may lie in the fields of oncology, inflammation, or infectious diseases. The proposed screening cascade offers a clear path forward for researchers to systematically uncover the pharmacological profile of this intriguing molecule.
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